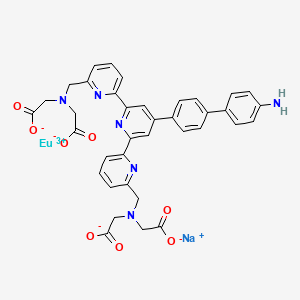

ATBTA-Eu3+

Description

Contextualization of Lanthanide(III) Chelates in Advanced Chemical and Biological Research

Lanthanide(III) ions, characterized by their open-shell 4f electrons, possess unique luminescent and magnetic properties that make them invaluable in various scientific domains. nih.govacs.orgnih.gov In advanced chemical and biological research, these ions are typically incorporated into coordination complexes, or chelates, to enhance their solubility, stability, and photophysical performance in aqueous biological environments. academiaromana.ronih.gov The organic ligand, often referred to as an "antenna," plays a crucial role by absorbing excitation energy and transferring it to the central lanthanide ion, which then emits light. innoget.com

The applications of lanthanide(III) chelates are diverse. In biomedical research, they are extensively used as contrast agents for Magnetic Resonance Imaging (MRI), with gadolinium(III) chelates being a clinical standard. nih.govrsc.orgmri-q.com Their peculiar magnetic properties are also harnessed for the development of powerful Nuclear Magnetic Resonance (NMR) probes. rsc.orgmri-q.com Furthermore, the intense and long-lived luminescence of certain lanthanide complexes, particularly those of europium(III) and terbium(III), has established them as powerful tools in bioanalytical assays, diagnostics, and cellular imaging. nih.govnih.govacademiaromana.ro The chelation of the lanthanide ion is critical as it not only sensitizes the metal's luminescence but also modifies its biodistribution and excretion profiles in biological systems. nih.govresearchgate.net

Fundamental Principles of Luminescent Lanthanide Probes in Bioanalytical Science

Luminescent lanthanide probes function on the principle of sensitized emission, a process that overcomes the very low absorption cross-sections of the lanthanide ions themselves. innoget.com The fundamental mechanism involves three key steps:

Antenna Excitation: An organic ligand (chromophore) within the chelate absorbs light, typically in the UV region (310-340 nm), and is promoted to an excited singlet state. tcichemicals.com

Energy Transfer: The excited ligand undergoes intersystem crossing to a longer-lived triplet state. From this triplet state, the energy is efficiently transferred to an emissive energy level of the coordinated lanthanide(III) ion. This is known as the "antenna effect." smolecule.com

Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting photons. This emission is characterized by narrow, line-like bands, a large Stokes shift (a significant difference between the excitation and emission wavelengths), and a long luminescence lifetime, often in the microsecond to millisecond range. nih.govacs.orgtcichemicals.com

These distinct properties are highly advantageous in bioanalytical science. The long lifetime allows for time-resolved or time-gated fluorescence measurements, which effectively eliminate background noise from short-lived autofluorescence of biological samples and plastics, thereby significantly enhancing assay sensitivity. nih.govresearchgate.netbangslabs.com The large Stokes shift prevents interference between the excitation light and the emission signal. tcichemicals.combangslabs.com To be effective in bioanalytical applications, these lanthanide chelates must be attached to a biomolecule, a process that requires a chemical labeling step. academiaromana.ro

Significance of Europium(III) Chelates for Time-Resolved Luminescence Applications

Europium(III) chelates are particularly significant for time-resolved luminescence (TRL) applications due to their exceptional photophysical characteristics. rsc.org When incorporated into a suitable chelate structure, the Eu³⁺ ion exhibits a very long luminescence lifetime, often exceeding 1 millisecond. tcichemicals.comacs.org This extended decay time is orders of magnitude longer than that of conventional organic fluorophores (nanoseconds) and background fluorescence, making Eu³⁺ chelates ideal for TRL detection systems. researchgate.netbangslabs.com

The emission spectrum of Eu³⁺ is dominated by a sharp, intense peak around 615-620 nm, corresponding to the ⁵D₀ → ⁷F₂ transition. tcichemicals.combangslabs.com This emission in the red region of the visible spectrum further minimizes interference from biological sample autofluorescence, which typically occurs at shorter wavelengths. The combination of a large Stokes shift (excitation typically around 330-340 nm) and the characteristic narrow emission band allows for highly specific and sensitive detection. tcichemicals.combangslabs.com These properties have led to the widespread use of Eu³⁺ chelates in developing highly sensitive immunoassays, including lateral flow and microplate formats, capable of quantitative results. bangslabs.comnih.gov The stability of the chelate is also crucial, as stable complexes prevent the dissociation of the Eu³⁺ ion, which would lead to a loss of luminescence. nih.gov

Overview of ATBTA-Eu³⁺ as a Specialized Fluorescent Labeling Agent and Optoelectronic Material

ATBTA-Eu³⁺, or {2,2',2'',2'''-{[4'-(aminobiphenyl-4-yl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetrakis(acetato)} europium(III), is a europium chelate complex designed for use as a fluorescent labeling reagent. acs.orgtcichemicals.com It serves as a stable precursor that can be readily converted into a more reactive form for conjugation to biomolecules. tcichemicals.comtcichemicals.comlabscoop.com

Specifically, ATBTA-Eu³⁺ is often converted to DTBTA-Eu³⁺ by reacting its primary amino group with cyanuric chloride. tcichemicals.comcloudfront.net The resulting dichlorotriazinyl group on DTBTA-Eu³⁺ can then react with primary amino groups on proteins and nucleic acids, forming stable covalent bonds. tcichemicals.comacs.org This two-step process allows for the stable storage of the ATBTA-Eu³⁺ precursor, which is less susceptible to hydrolysis than its activated DTBTA-Eu³⁺ counterpart. tcichemicals.com

The DTBTA-Eu³⁺ derivative is highly luminescent and possesses properties that are ideal for TRL assays. acs.org It has a high stability constant, which reduces the problem of fluorescence intensity changes in different buffer solutions. tcichemicals.comlabscoop.com It also shows excellent stability in water over long periods and is resistant to photobleaching. acs.orgtcichemicals.comlabscoop.com The compound has potential applications beyond bio-labeling, with organometallic compounds like ATBTA-Eu³⁺ being useful as precursor materials in thin-film deposition and LED manufacturing. americanelements.com Research has also explored the encapsulation of ATBTA-Eu³⁺ into silica (B1680970) nanoparticles to create robust probes for time-resolved luminescence detection of biological targets. mdpi.com

Research Findings and Data

Detailed research has characterized the photophysical properties of the active form of the ATBTA-Eu³⁺ label, DTBTA-Eu³⁺. These properties underscore its suitability for sensitive bioassays.

Table 1: Photophysical Properties of DTBTA-Eu³⁺

| Property | Value | Reference |

|---|---|---|

| Maximum Excitation Wavelength (λex) | 335 nm | acs.org |

| Maximum Emission Wavelength (λem) | 616 nm | acs.org |

| Luminescence Lifetime (τ) | 1.02 ms (B15284909) | acs.org |

| Molar Extinction Coefficient (ε) | 3.1 x 10⁴ cm⁻¹ M⁻¹ (at 335 nm) | acs.org |

| Luminescence Quantum Yield (Φ) | 9.1% | acs.org |

The data in Table 1 highlights the key features of the DTBTA-Eu³⁺ complex derived from ATBTA-Eu³⁺. The long luminescence lifetime is fundamental to its use in time-resolved fluorescence applications. The high molar extinction coefficient indicates efficient light absorption by the antenna ligand, while the quantum yield reflects the efficiency of energy transfer and subsequent emission. The high formation constant signifies a very stable complex in aqueous buffers, which is critical for reliable performance in biological assays. acs.org

Compound Reference Table

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| {2,2',2'',2'''-{[4'-(aminobiphenyl-4-yl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetrakis(acetato)} europium(III) | ATBTA-Eu³⁺ |

| 4,6-dichloro-1,3,5-triazinyl derivative of ATBTA-Eu³⁺ | DTBTA-Eu³⁺ |

| Cyanuric Chloride | Trichlorotriazene |

| Gadolinium | Gd |

| Terbium | Tb |

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34N6O8.Eu.Na/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;;/h1-16H,17-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJHPWPASHGOEZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30EuN6NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659801 | |

| Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

861.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601494-52-4 | |

| Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Atbta Eu3+ Complexes

Ligand Synthesis and Precursor Preparation for ATBTA

The ligand 1,2-bis(2-aminoethylthio)ethane-N,N,N',N'-tetraacetic acid (ATBTA) is synthesized through standard organic synthesis techniques. smolecule.com While specific detailed protocols for ATBTA ligand synthesis are not widely disseminated in readily accessible literature, the general approach for similar aminopolycarboxylic acid ligands often involves reactions such as the condensation of diamines with haloacetic acids or the Strecker synthesis followed by hydrolysis.

Chelation Chemistry and Complex Formation of ATBTA-Eu3+

ATBTA-Eu3+ is a fluorescent chelate complex formed when europium(III) ions coordinate with the ATBTA ligand. smolecule.com The ATBTA ligand is designed to bind the europium ion through its carboxylate groups, which stabilizes the europium ion and enhances its luminescence properties, as free ionic europium typically exhibits weak fluorescence. smolecule.com

The complex formation of ATBTA-Eu3+ involves mixing the ATBTA ligand with a solution containing a europium salt, such as europium nitrate. This reaction is carried out under controlled pH conditions to facilitate optimal complexation. smolecule.com While specific temperature, solvent, and precise molar ratios for the initial complexation of ATBTA with Eu3+ are not explicitly detailed in the provided information, the process generally occurs in aqueous solutions.

Controlled pH conditions are crucial for promoting the complexation of europium(III) ions with the ATBTA ligand. smolecule.com Although the precise optimal pH range for the formation of ATBTA-Eu3+ is not specified, studies on related polyaminocarboxylate-Eu(III) complexes, such as those with diethylenetriaminepentaacetic acid (DTPA) and triethylenetetraaminehexaacetic acid (TTHA), indicate that complex formation occurs over a range of pH values, with no significant changes in the f-f bands observed for solutions above pH 5 for 1:1 complexes. researchgate.net For the derivative DTBTA-Eu3+, the complex is known to be very stable in aqueous buffers, with a conditional formation constant (log K) of 25.0 at pH 8. researchgate.netacs.org This suggests that the ATBTA-Eu3+ complex itself likely maintains good stability around neutral to slightly alkaline pH.

Functionalization and Derivatization Strategies of ATBTA-Eu3+ for Bioconjugation

ATBTA-Eu3+ possesses an amine group, which allows for further chemical modification and functionalization, particularly for bioconjugation purposes. researchgate.net

A key derivatization strategy for ATBTA-Eu3+ is its conversion to DTBTA-Eu3+ (also referred to as DEC), an amine-reactive derivative, through a reaction with cyanuric chloride. This conversion is essential for easily labeling biomolecules such as proteins and nucleic acids. researchgate.netresearchgate.netsemanticscholar.orgtcichemicals.comrsc.orgnih.govtcichemicals.com

The typical procedure for synthesizing DTBTA-Eu3+ from ATBTA-Eu3+ is as follows:

Preparation of Solutions: ATBTA-Eu3+ is dissolved in a 0.1 M acetate (B1210297) buffer, typically at pH 4.9. Cyanuric chloride is prepared in acetone (B3395972). researchgate.netresearchgate.netsemanticscholar.orgtcichemicals.comnih.gov

For example, 2 mg of ATBTA-Eu3+ can be dissolved in 60 µL of 0.1 M acetate buffer (pH 4.9), and 0.43 mg of cyanuric chloride can be dissolved in 25 µL of acetone. tcichemicals.comrsc.org Another reported concentration is 40 mM ATBTA-Eu3+ and 54 mM cyanuric chloride. researchgate.netsemanticscholar.org

Reaction: The cyanuric chloride solution is added dropwise to the ATBTA-Eu3+ solution, and the mixture is stirred. The reaction is typically carried out for about 30 minutes at room temperature, often under dark conditions. researchgate.netresearchgate.netsemanticscholar.orgtcichemicals.com

Precipitation and Washing: The reaction mixture is then added dropwise to acetone (e.g., 1 mL of acetone) to precipitate the formed DTBTA-Eu3+. The precipitate is collected by centrifugation and washed twice with acetone (e.g., 0.5 mL each wash). researchgate.netresearchgate.netsemanticscholar.orgtcichemicals.comrsc.org

Drying and Dissolution: The resulting yellow powder is dried, typically under vacuum for 1 hour or 3 hours at room temperature. researchgate.nettcichemicals.comrsc.org The dried DTBTA-Eu3+ powder can then be dissolved in a carbonate buffer (e.g., pH 9) for subsequent labeling reactions, yielding a solution containing approximately 2 mM of the labeling reagent. researchgate.nettcichemicals.comrsc.org

This reaction involves the amine moiety of ATBTA-Eu3+ reacting with one of the amine-reactive residues in cyanuric chloride, forming DTBTA-Eu3+. Since cyanuric chloride contains three such residues, the resulting DTBTA-Eu3+ still retains two amine-reactive residues, allowing for further chemical modifications or conjugation to biomolecules. researchgate.netsemanticscholar.org

DTBTA-Eu3+ is a highly luminescent complex, exhibiting a luminescence quantum yield of 9.1%, a molar extinction coefficient of 3.1 × 10^4 cm^-1 M^-1 at 335 nm, and a luminescence lifetime of 1.02 ms (B15284909). researchgate.netacs.org Its excitation maximum wavelength is 335 nm, and its emission maximum wavelength is 616 nm. researchgate.netacs.org This complex is very stable in aqueous buffers, with a conditional formation constant (log K) of 25.0 at pH 8, and demonstrates high resistance to thermal decomposition, photodegradation, and ozone oxidation, making it suitable for luminescence labeling in various assays. researchgate.netacs.org

Synthesis of NHS-ATBTA-Eu3+

The synthesis of NHS-ATBTA-Eu3+ involves the chemical derivatization of the parent ATBTA-Eu3+ complex. NHS-ATBTA-Eu3+ is recognized as a succinimidyl derivative, designed to introduce an amine-reactive group onto the europium chelate, thereby enabling its conjugation with biomolecules such as proteins and nucleic acids. sigmaaldrich.comtcichemicals.comnih.govnih.gov

While a detailed step-by-step synthetic protocol for NHS-ATBTA-Eu3+ is not extensively detailed in all literature, its existence and characterization are well-established. The general principle for functionalizing ATBTA-Eu3+ involves modifying its inherent amine moiety to introduce the desired reactive group. sigmaaldrich.comnih.gov Both NHS-ATBTA-Eu3+ and its related derivative, DTBTA-Eu3+ (a 4,6-dichloro-1,3,5-triazinyl derivative), have been successfully synthesized and characterized, confirming their luminescent properties and suitability as labeling complexes. sigmaaldrich.comtcichemicals.comnih.govnih.gov The synthesis of DTBTA-Eu3+ from ATBTA-Eu3+ typically involves reacting ATBTA-Eu3+ with cyanuric chloride in a controlled buffered environment, such as 0.1 M acetate buffer (pH 4.9), followed by precipitation and drying of the product. This derivatization strategy highlights the adaptability of ATBTA-Eu3+ for various bioconjugation purposes.

Purification Methodologies for ATBTA-Eu3+ and its Derivatives

Effective purification is critical to ensure the high purity and functionality of ATBTA-Eu3+ and its derivatives, removing unbound ligands, salts, and unreacted precursors. Several methodologies are employed, depending on the specific compound and its intended application.

For the primary ATBTA-Europium(III) complex, common purification techniques include dialysis or chromatography. These methods are effective in separating the complex from smaller, unbound ligands and residual salts, ensuring a high degree of purity for subsequent characterization and application. tcichemicals.com

When synthesizing derivatives like DTBTA-Eu3+ from ATBTA-Eu3+, a typical purification approach involves precipitation. Following the reaction, the crude product is often added dropwise to a cold solvent, such as acetone, which causes the derivative to precipitate. The precipitated product is then collected through filtration, washed multiple times with acetone to remove impurities, and subsequently dried under high vacuum to yield a purified solid.

For conjugates involving ATBTA-Eu3+ or its derivatives, such as antibody-dextran conjugates, purification often relies on size-based separation techniques. Unconjugated components, like unbound antibodies, can be effectively removed using gel filtration, also known as size exclusion chromatography. This method separates molecules based on their hydrodynamic volume, allowing for the isolation of the larger, conjugated product from smaller, unreacted species. Similarly, in the context of encapsulating europium chelates within nanoparticles, the modified chelate (e.g., DTBTA-Eu3+) can be collected via centrifugation and washed with acetone to purify it before further integration. nih.gov

Coordination Chemistry and Molecular Structure of Atbta Eu3+ Complexes

Ligand Design Principles and Coordination Motifs for Europium(III) Ion Sensitization

Ligand design for europium(III) ion sensitization primarily focuses on the "antenna effect," where an organic ligand absorbs excitation energy and efficiently transfers it to the central Eu3+ ion. The ATBTA ligand, formally known as {2,2',2'',2'''-[[4'-(aminobiphenyl-4-yl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)]tetrakis(acetato)}, is engineered to serve as an effective antenna researchgate.netmdpi.comnih.gov. This design ensures that the ligand can absorb light in the ultraviolet region (e.g., DTBTA-Eu3+ has an excitation maximum at 335 nm) and subsequently transfer this energy to the Eu3+ ion, promoting its characteristic luminescence researchgate.netacs.org.

The ligand's structure is crucial for both energy transfer efficiency and the protection of the europium ion. The design principles involve creating a rigid and highly coordinating environment around the Eu3+ ion, which helps to shield it from solvent molecules that can quench luminescence rsc.orgnih.govresearchgate.netpsu.edu. ATBTA is specifically designed to engage all nine potential coordination sites of the Eu3+ ion, thereby sterically hindering collisional quenching by external molecules researchgate.net. This comprehensive coordination is vital for achieving high luminescence quantum yields and extended luminescence lifetimes researchgate.net.

Metal-Ligand Coordination Environment and Geometry within ATBTA-Eu3+

Europium(III) ions typically exhibit high coordination numbers, often ranging between eight and ten, and show a strong preference for binding with oxygen and nitrogen donor atoms rsc.org. In the ATBTA-Eu3+ complex, the ATBTA ligand is designed to fully saturate the coordination sphere of the Eu3+ ion. The ligand's structure, incorporating terpyridine and acetate (B1210297) moieties, provides multiple nitrogen and oxygen donor sites that effectively coordinate to the central europium(III) ion researchgate.netamericanelements.com.

The ability of the ATBTA ligand to engage all nine metal-ion-coordination sites is a key feature, contributing to the complex's stability and luminescent properties researchgate.net. This extensive coordination creates a robust and sterically hindered environment around the Eu3+ center, which is critical for maintaining its excited state and preventing non-radiative decay researchgate.net. The precise geometry adopted by the ATBTA-Eu3+ complex is a direct consequence of the ligand's architecture, optimizing the metal-ligand interactions for efficient energy transfer and luminescence.

Chelate Stability and Conditional Formation Constants in Aqueous Media (e.g., DTBTA-Eu3+ at pH 8)

The stability of europium(III) chelates in aqueous solutions is a critical parameter for their practical applications, particularly in biological contexts where they are exposed to varying pH levels and potential competing ions. The derivative complex, DTBTA-Eu3+, which is formed from ATBTA-Eu3+ through modification, demonstrates remarkable stability in aqueous buffers researchgate.netacs.orgtcichemicals.comnih.gov.

A key indicator of this stability is its conditional formation constant. For DTBTA-Eu3+, the conditional formation constant (log K) is reported as 25.0 at pH 8 researchgate.netacs.orgnih.gov. This high value signifies an exceptionally strong binding affinity between the DTBTA ligand and the Eu3+ ion, ensuring the complex remains intact and functional under physiological conditions. Such high stability is essential for applications like DNA labeling, where the complex must resist dissociation and maintain its luminescent properties over time researchgate.netacs.org.

The stability of DTBTA-Eu3+ in aqueous solutions contributes to its resistance against thermal decomposition, photodegradation, and ozone oxidation, further highlighting its robustness as a luminescence label researchgate.netacs.org.

Table 1: Conditional Formation Constant of DTBTA-Eu3+

| Complex | pH | Conditional Formation Constant (log K) | Reference |

| DTBTA-Eu3+ | 8 | 25.0 | researchgate.netacs.orgnih.gov |

Strategies for Preventing Quenching by Solvent Molecules

A major challenge in developing highly luminescent europium(III) complexes, especially for aqueous applications, is the quenching of luminescence by high-energy O-H and N-H oscillators present in solvent molecules like water rsc.orgnih.govresearchgate.netpsu.edu. These oscillators can efficiently absorb the excited-state energy from the Eu3+ ion through non-radiative pathways, thereby reducing luminescence intensity and lifetime rsc.orgnih.gov.

Several strategies are employed in ligand design to mitigate this quenching effect:

Steric Shielding : The ATBTA ligand is designed to create a "caged" or sterically hindered environment around the Eu3+ ion. By engaging all nine metal-ion-coordination sites, the ligand physically blocks water molecules from accessing the inner coordination sphere of the europium ion researchgate.net. This prevents direct interaction between the Eu3+ excited state and the vibrational modes of water molecules nih.govresearchgate.net.

Rigid Ligand Frameworks : Designing ligands with rigid structures minimizes intramolecular vibrations and rotations within the complex. This rigidity helps to maintain the integrity of the coordination environment and reduces non-radiative decay pathways originating from ligand vibrations nih.gov.

Exclusion of High-Energy Vibrational Groups : Ligands are designed to minimize the presence of O-H, N-H, and even C-H bonds in close proximity to the Eu3+ ion within the coordination sphere rsc.orgucj.org.ua.

Self-Assembly : In some cases, the self-assembly of Eu3+-complexes can effectively shield the water molecules from the luminescent center, reducing the quenching effect of the O-H bond vibrations nih.gov.

Ancillary Ligands : The use of ancillary ligands that can displace water molecules from the inner coordination sphere of the europium ion also contributes to enhanced luminescence mdpi.compsu.edu.

These strategies collectively ensure that the ATBTA-Eu3+ complex maintains its high luminescence efficiency even in aqueous environments, making it a robust probe for various applications researchgate.netacs.org.

Photophysical Mechanisms and Luminescence Properties of Atbta Eu3+

Ligand-Sensitized Luminescence of Europium(III) Ions (Antenna Effect)

The antenna effect is a multi-step intramolecular process that circumvents the low absorption cross-section of the Eu³⁺ ion. The organic ligand acts as an antenna, harvesting excitation energy and efficiently funneling it to the emissive states of the lanthanide ion. This process can be broken down into three key steps: energy absorption by the ligand, intersystem crossing to a triplet state, and subsequent energy transfer to the Eu³⁺ ion.

The initial step in the luminescence process of ATBTA-Eu³⁺ is the absorption of ultraviolet (UV) light by the organic ATBTA ligand. The aromatic and conjugated structure of the 4'-(aminobiphenyl-4-yl)-2,2':6',2''-terpyridine moiety within the ATBTA ligand is responsible for its strong absorption in the UV region. This absorption excites the ligand from its singlet ground state (S₀) to a higher energy singlet excited state (S₁).

Detailed photophysical data for the closely related and functionalized derivative, DTBTA-Eu³⁺, provides valuable insight into the energy absorption characteristics, which are expected to be very similar for ATBTA-Eu³⁺. The fluorescence spectrum of ATBTA-Eu³⁺ has been noted to be fundamentally the same as that of DTBTA-Eu³⁺. tcichemicals.com For DTBTA-Eu³⁺, the maximum excitation wavelength is observed at 335 nm, indicating strong absorption in the UVA range. nih.govacs.org At this wavelength, the complex exhibits a high molar extinction coefficient (ε) of 3.1 x 10⁴ cm⁻¹ M⁻¹, signifying a very efficient light-harvesting capability by the ligand. nih.govacs.org

| Photophysical Parameter | Value (for DTBTA-Eu³⁺) | Reference |

|---|---|---|

| Excitation Maximum (λex) | 335 nm | nih.govacs.org |

| Molar Extinction Coefficient (ε) at λex | 3.1 x 10⁴ cm⁻¹ M⁻¹ | nih.govacs.org |

| Emission Maximum (λem) | 616 nm | nih.govacs.org |

| Luminescence Quantum Yield (Φ) | 9.1% | nih.govtcichemicals.com |

| Luminescence Lifetime (τ) | 1.02 ms (B15284909) | nih.govtcichemicals.com |

Following excitation to the singlet excited state (S₁), the ATBTA ligand undergoes a non-radiative process known as intersystem crossing (ISC). During ISC, a change in the spin multiplicity of the excited electron occurs, leading to the population of a long-lived triplet excited state (T₁). This process is crucial for efficient sensitization of Eu³⁺ because the lifetime of the triplet state is significantly longer than that of the singlet state, allowing for a higher probability of energy transfer to the metal ion.

Once the ligand is in its triplet excited state (T₁), the absorbed energy is transferred non-radiatively to the central Eu³⁺ ion. This intramolecular energy transfer process elevates the Eu³⁺ ion from its ⁷F₀ ground state to one of its higher-lying excited states, typically the ⁵D₀, ⁵D₁, or ⁵D₂ levels. The efficiency of this energy transfer is highly dependent on the energy gap between the ligand's triplet state and the accepting energy levels of the Eu³⁺ ion, as well as the distance and geometric arrangement between the ligand and the metal center.

Following this energy transfer, the excited Eu³⁺ ion rapidly relaxes non-radiatively to the long-lived ⁵D₀ emissive state. This entire sequence, from ligand absorption to Eu³⁺ excitation, constitutes the antenna effect and is responsible for the characteristic and intense luminescence of the ATBTA-Eu³⁺ complex. The derivative complex, DTBTA-Eu³⁺, is noted to be strongly luminescent, with a significant luminescence quantum yield of 9.1% and a long luminescence lifetime of 1.02 ms, underscoring the efficiency of this energy transfer process. nih.govacs.org

Intrinsic Luminescence Characteristics of the Eu³⁺ Ion

The luminescence of the ATBTA-Eu³⁺ complex is ultimately due to the intrinsic electronic transitions within the 4f orbitals of the europium(III) ion. These transitions give rise to the characteristic sharp and well-defined emission bands that are a hallmark of lanthanide luminescence.

After being populated via the ligand-sensitized energy transfer, the ⁵D₀ excited state of the Eu³⁺ ion relaxes to the various levels of the ⁷F ground state multiplet (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄, etc.) through radiative transitions. Each of these transitions corresponds to a specific emission band in the luminescence spectrum.

The most prominent of these is the ⁵D₀ → ⁷F₂ transition, which is "hypersensitive" to the local coordination environment of the Eu³⁺ ion. This transition is typically responsible for the intense red emission observed in many europium complexes, including ATBTA-Eu³⁺. The emission maximum for the related DTBTA-Eu³⁺ complex is at 616 nm, which falls within the characteristic range for the ⁵D₀ → ⁷F₂ transition. nih.govacs.org The intensity of this transition is highly dependent on the symmetry of the ligand field around the Eu³⁺ ion; a lower symmetry environment leads to a more intense ⁵D₀ → ⁷F₂ emission.

Other notable transitions include:

⁵D₀ → ⁷F₀: A weak, sharp peak, the presence of which indicates a single chemical environment for the Eu³⁺ ion.

⁵D₀ → ⁷F₁: A magnetic dipole-allowed transition, which is largely independent of the coordination environment and is often used as an internal reference.

⁵D₀ → ⁷F₃ and ⁵D₀ → ⁷F₄: Typically weaker transitions occurring at longer wavelengths.

| Transition | Approximate Wavelength Range (nm) | Nature of Transition | Relative Intensity |

|---|---|---|---|

| ⁵D₀ → ⁷F₀ | ~580 | Electric Dipole (Forbidden) | Very Weak |

| ⁵D₀ → ⁷F₁ | ~590-600 | Magnetic Dipole (Allowed) | Moderate |

| ⁵D₀ → ⁷F₂ | ~610-625 | Electric Dipole (Hypersensitive) | Very Strong |

| ⁵D₀ → ⁷F₃ | ~645-660 | Electric Dipole (Forbidden) | Weak |

| ⁵D₀ → ⁷F₄ | ~685-710 | Electric Dipole (Allowed) | Moderate |

The Judd-Ofelt theory provides a theoretical framework for understanding and quantifying the intensities of the intra-4f electronic transitions of lanthanide ions. wpmucdn.com According to this theory, the intensities of the electric dipole-allowed transitions, such as the hypersensitive ⁵D₀ → ⁷F₂ transition, are influenced by the ligand field. The theory utilizes three intensity parameters, Ω₂, Ω₄, and Ω₆, which are sensitive to the local symmetry and the nature of the chemical bonds around the Eu³⁺ ion.

Ω₂ is particularly sensitive to the asymmetry of the coordination environment and the covalency of the Eu-ligand bonds. A higher Ω₂ value generally correlates with a more intense ⁵D₀ → ⁷F₂ transition.

Ω₄ and Ω₆ are related to the bulkier properties of the coordination environment and influence the intensities of other transitions.

Time-Resolved Luminescence Spectroscopy (TRLS) Features of ATBTA-Eu³⁺

Time-resolved luminescence spectroscopy is a critical technique for characterizing the europium chelate ATBTA-Eu³⁺ and its derivatives. This method leverages the unique temporal characteristics of lanthanide luminescence to provide high-sensitivity detection. The key features are detailed in the following sections, primarily focusing on the highly luminescent derivative, DTBTA-Eu³⁺, which is formed from ATBTA-Eu³⁺ for labeling applications. tcichemicals.comtcichemicals.comlabscoop.com

Luminescence Lifetime Measurements and Analysis

A defining characteristic of europium chelates like DTBTA-Eu³⁺ is their exceptionally long luminescence lifetime. mdpi.com Measurement and analysis of this decay time are fundamental to its application in time-resolved fluorescence assays. The derivative DTBTA-Eu³⁺ exhibits a luminescence lifetime of 1.02 milliseconds (ms). acs.orgnih.govsmolecule.comcloudfront.net This extended lifetime is orders of magnitude longer than that of typical organic fluorophores, which are in the nanosecond range. mdpi.com This significant difference is a cornerstone of its utility in bioanalytical assays. The fluorescence spectrum of ATBTA-Eu³⁺ is noted to be fundamentally the same as that of its more intensely fluorescent derivative, DTBTA-Eu³⁺. tcichemicals.comtcichemicals.com

Luminescence Lifetime of DTBTA-Eu³⁺

| Compound | Luminescence Lifetime (τ) |

|---|---|

| DTBTA-Eu³⁺ | 1.02 ms |

Advantages of Long Luminescence Lifetimes for Background Fluorescence Elimination

The long luminescence lifetime of DTBTA-Eu³⁺ is highly advantageous for eliminating background fluorescence from sample matrices, thereby enhancing detection sensitivity. tcichemicals.comsemanticscholar.org In time-resolved fluorometric measurements, a time delay is introduced between the excitation pulse and the detection window. mdpi.com During this delay, short-lived background fluorescence and autofluorescence from biological components (e.g., tissues and cells) decay completely. semanticscholar.org

The detector is then activated to measure only the persistent luminescence from the europium chelate. mdpi.comtcichemicals.com This time-gated detection scheme effectively discriminates the specific signal from the non-specific background noise, which can significantly improve the signal-to-noise ratio and allow for detectability that is often an order of magnitude better than conventional fluorometric assays. tcichemicals.comsemanticscholar.org

Quantum Yield Determination and Luminescence Efficiency

The luminescence efficiency of a fluorophore is quantified by its quantum yield (Φ), which represents the ratio of photons emitted to photons absorbed. The derivative DTBTA-Eu³⁺ is characterized as a strongly luminescent complex with a luminescence quantum yield of 9.1%. acs.orgnih.govsmolecule.com While ATBTA-Eu³⁺ itself is not as strongly fluorescent, its conversion to DTBTA-Eu³⁺ results in this significant luminescence, making it suitable as a label in sensitive assays. tcichemicals.com This efficiency, combined with a high molar extinction coefficient, contributes to the bright signal obtained from this chelate. acs.orgnih.gov

Luminescence Quantum Yield of DTBTA-Eu³⁺

| Compound | Quantum Yield (Φ) |

|---|---|

| DTBTA-Eu³⁺ | 9.1% |

Excitation and Emission Spectral Profiles

The spectral properties of ATBTA-Eu³⁺ and its derivatives are distinct and well-suited for bioanalytical applications, featuring a large Stokes shift—the difference between the excitation and emission maxima. tcichemicals.comcloudfront.net This large separation helps to minimize cross-talk from the excitation light source. tcichemicals.comcloudfront.net The fluorescence spectrum of ATBTA-Eu³⁺ is reported to be essentially identical to that of DTBTA-Eu³⁺. tcichemicals.comtcichemicals.com

Excitation Wavelength Maxima

The maximum excitation wavelength (λex, max) for the DTBTA-Eu³⁺ complex is 335 nanometers (nm), which falls within the ultraviolet (UV) region. acs.orgnih.govsmolecule.comcloudfront.net The ligand of the chelate absorbs light strongly at this wavelength and efficiently transfers the energy to the central europium(III) ion. smolecule.com

Emission Wavelength Maxima

Following energy transfer from the ligand, the Eu³⁺ ion emits light through its characteristic, sharp emission bands. The most intense emission peak, corresponding to the ⁵D₀ → ⁷F₂ transition, has a maximum wavelength (λem, max) at 616 nm. acs.orgnih.govsmolecule.comcloudfront.net This sharp, line-like emission in the red region of the visible spectrum is a hallmark of europium chelates. tcichemicals.com

Spectral Properties of DTBTA-Eu³⁺

| Compound | Excitation Maxima (λex) | Emission Maxima (λem) |

|---|---|---|

| DTBTA-Eu³⁺ | 335 nm | 616 nm |

Large Stokes Shift Characteristics

The europium(III) chelate, ATBTA-Eu³⁺, and its derivatives are characterized by a significant Stokes shift, which is the difference between the maximum wavelengths of excitation and emission. This large separation is a highly desirable feature in fluorescence spectroscopy as it minimizes the overlap between the absorption and emission spectra, thereby reducing self-quenching and improving the signal-to-noise ratio.

For the closely related and often utilized derivative, DTBTA-Eu³⁺, the excitation maximum occurs in the ultraviolet region at approximately 335 nm. nih.govacs.orgtcichemicals.comcloudfront.net Following excitation, the complex emits light with a maximum wavelength centered at 616 nm in the red portion of the visible spectrum. nih.govacs.orgtcichemicals.comcloudfront.net This results in a substantial Stokes shift of 281 nm. The fluorescence spectrum of ATBTA-Eu³⁺ is noted to be fundamentally similar to that of DTBTA-Eu³⁺, indicating that it also possesses this large Stokes shift characteristic. tcichemicals.comtcichemicals.com This property is particularly advantageous in time-resolved fluorometry, as it allows for the efficient discrimination of the long-lived lanthanide emission from short-lived background fluorescence. tcichemicals.com

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum (λex, max) | 335 |

| Emission Maximum (λem, max) | 616 |

| Stokes Shift | 281 |

Sharp Emission Profiles

A hallmark of the luminescence of europium(III) complexes, including ATBTA-Eu³⁺, is the characteristically sharp and narrow emission bands. tcichemicals.comtcichemicals.com This is a direct consequence of the nature of the electronic transitions within the Eu³⁺ ion. The emission originates from transitions between the excited ⁵D₀ state and the various levels of the ⁷F ground state (⁵D₀ → ⁷Fₙ, where n = 0, 1, 2, 3, 4).

These f-f electronic transitions are shielded from the ligand field by the outer-lying filled 5s and 5p orbitals. As a result, the emission spectra are less affected by the molecular vibrations of the surrounding environment, leading to line-like emission bands rather than broad, featureless spectra often observed with organic fluorophores. The most intense emission for Eu³⁺ chelates is typically the ⁵D₀ → ⁷F₂ transition, which is hypersensitive to the coordination environment and is responsible for the prominent peak around 616 nm. nih.govtcichemicals.com This "sharpened emission spectrum" is a key advantage, enabling high-resolution spectral analysis and facilitating the multiplexing of different lanthanide probes. tcichemicals.comtcichemicals.com

Factors Influencing Luminescence Intensity and Stability

Effect of Buffer Composition and pH

The luminescence of ATBTA-Eu³⁺ and its derivatives can be influenced by the chemical environment, particularly the composition and pH of the buffer solution. The derivative DTBTA-Eu³⁺, which has a high stability constant, shows a reduced problem of fluorescence intensity changes in different buffers. tcichemicals.comtcichemicals.comlabscoop.com It has been reported to exhibit stable fluorescence in various common aqueous buffers, including Tris, TE (Tris-EDTA), and PBS (Phosphate-Buffered Saline). tcichemicals.comtcichemicals.com

The pH of the solution is another crucial parameter. The labeling reagent derived from ATBTA-Eu³⁺ is susceptible to hydrolysis, particularly in alkaline solutions, which can lead to its deactivation. tcichemicals.comtcichemicals.com For this reason, temporary storage of the reagent is recommended in a buffer solution at a slightly acidic pH of around 5. tcichemicals.comtcichemicals.comlabscoop.com The conditional formation constant for DTBTA-Eu³⁺ is reported to be very high (log K = 25.0) at pH 8, indicating significant stability in mildly basic conditions once the complex is formed. nih.govacs.org However, significant deviations in pH can alter the protonation state of the ligand and potentially influence the luminescence intensity and stability of the complex. chemrxiv.org

| Buffer Type | Observed Stability | Reference |

|---|---|---|

| Tris | Stable | tcichemicals.comtcichemicals.com |

| TE (Tris-EDTA) | Stable | tcichemicals.comtcichemicals.com |

| PBS (Phosphate-Buffered Saline) | Stable | tcichemicals.comtcichemicals.com |

Resistance to Photo-bleaching

A significant advantage of lanthanide chelates like ATBTA-Eu³⁺ is their robust resistance to photobleaching or photodegradation. nih.govacs.org This high level of photostability is consistently noted for the derivative DTBTA-Eu³⁺. tcichemicals.comtcichemicals.comlabscoop.com Unlike many conventional organic fluorescent dyes that degrade upon prolonged exposure to excitation light, leading to a loss of signal, ATBTA-Eu³⁺ and its derivatives maintain their luminescent intensity over extended periods of measurement.

This stability arises from the efficient intramolecular energy transfer mechanism. The organic ligand absorbs the excitation energy and rapidly transfers it to the central Eu³⁺ ion, which then emits light. This process is much faster than the pathways that typically lead to the photochemical destruction of the chromophore. The inherent stability of the chelate structure further protects the ligand from degradation. This resistance to photo-bleaching makes ATBTA-Eu³⁺ a reliable probe for applications requiring long-term monitoring or intense illumination, such as in high-throughput screening and time-resolved microscopy.

Resistance to Thermal Decomposition and Ozone Oxidation

In addition to its photostability, the ATBTA-Eu³⁺ chelate system demonstrates remarkable resistance to chemical degradation from heat and oxidation. Research has shown that these chelates are highly resistant to both thermal decomposition and ozone oxidation. nih.govacs.org This chemical robustness is crucial for applications where the labeled molecules might be subjected to harsh environmental conditions or stored for extended periods. The stability against thermal decomposition ensures that the luminescent properties of the probe remain intact even at elevated temperatures that might be encountered during certain experimental protocols. Similarly, the resistance to ozone oxidation indicates a high degree of chemical inertness, preventing the degradation of the complex by common atmospheric oxidants and ensuring the reliability and reproducibility of assays.

Advanced Spectroscopic and Analytical Characterization Methodologies

UV-Visible Absorption Spectroscopy for Ligand Chromophore Analysis

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule, particularly the ligand chromophore in lanthanide complexes like ATBTA-Eu³⁺. In these complexes, the ligand, ATBTA, acts as an antenna. This antenna absorbs excitation energy in the UV region and transfers it to the central europium(III) ion researchgate.net. The terpyridine moiety within the ATBTA ligand serves as a light-harvesting center, efficiently capturing excitation light researchgate.net. While specific UV-Vis absorption data for ATBTA-Eu³⁺ itself can be less prominent due to the nature of the complexation, studies on its derivative, DTBTA-Eu³⁺, provide relevant insights. DTBTA-Eu³⁺ exhibits a molar extinction coefficient of 3.1 x 10⁴ cm⁻¹ M⁻¹ at 335 nm, indicating strong absorption in the UV range researchgate.netnih.govacs.org. This absorption by the ligand is crucial for the subsequent energy transfer process that leads to the characteristic europium luminescence. UV-Vis spectroscopy is routinely employed during the synthesis and characterization process to confirm the presence and concentration of the ligand and complex researchgate.net.

Time-Resolved Fluorescence Spectroscopy for Luminescence Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the luminescence properties and dynamics of ATBTA-Eu³⁺. Lanthanide complexes, including those of Eu³⁺, are known for their exceptionally long luminescence lifetimes, typically ranging from hundreds of microseconds to milliseconds, in contrast to the nanosecond lifetimes of conventional organic fluorophores tcichemicals.comindiamart.com. This characteristic long decay time is a key feature exploited by time-resolved fluorescence spectroscopy to effectively eliminate short-lived background fluorescence from a sample matrix, significantly improving detection sensitivity tcichemicals.comindiamart.com.

For DTBTA-Eu³⁺, a derivative closely related to ATBTA-Eu³⁺ and often used after conversion from ATBTA-Eu³⁺ for labeling, the luminescence lifetime has been measured at 1.02 ms (B15284909) researchgate.netnih.govacs.org. The excitation maximum wavelength for DTBTA-Eu³⁺ is reported as 335 nm, and the emission maximum wavelength is at 616 nm, corresponding to the characteristic red emission of Eu³⁺ researchgate.netnih.govacs.org. Although the fluorescence intensity of DTBTA-Eu³⁺ itself is noted as relatively weak (with a quantum yield of 9.1%), its long lifetime makes it detectable using time-resolved fluorescence measurements, even at low concentrations tcichemicals.com. The long lifetime and the sharp emission spectrum are significant advantages for applications utilizing time-resolved fluorometry tcichemicals.com. This technique has been successfully applied in biodistribution studies where europium-labeled proteins were tracked by measuring europium signals in homogenized tissues using time-resolved fluorescence spectrophotometry uzh.ch.

Here is a summary of key spectroscopic data for DTBTA-Eu³⁺, which is often derived from ATBTA-Eu³⁺ for labeling applications:

| Property | Value | Citation |

| Excitation Maximum (λ_ex) | 335 nm | researchgate.netnih.govacs.org |

| Emission Maximum (λ_em) | 616 nm | researchgate.netnih.govacs.org |

| Luminescence Lifetime (τ) | 1.02 ms | researchgate.netnih.govacs.org |

| Luminescence Quantum Yield | 9.1% | researchgate.netnih.govacs.org |

| Molar Extinction Coefficient (at 335 nm) | 3.1 x 10⁴ cm⁻¹ M⁻¹ | researchgate.netnih.govacs.org |

Mass Spectrometry (e.g., ESI-MS) for Complex Characterization

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a valuable tool for the characterization of ATBTA-Eu³⁺ and its derivatives, providing information about the mass-to-charge ratio of the complex. ESI-MS has been employed to verify the successful conversion of ATBTA-Eu³⁺ to its activated form, DTBTA-Eu³⁺ uzh.ch. In one study, mass spectra were obtained for both ATBTA-Eu³⁺ and DTBTA-Eu³⁺, confirming their molecular weights and the chemical transformation uzh.ch. Mass spectrometry, including ESI-MS and LC-MS, is a standard technique in the characterization of metal complexes to confirm their formation and purity researchgate.netfigshare.com.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, providing a crucial verification of its chemical formula and purity. For ATBTA-Eu³⁺, which has a defined chemical formula of C₃₇H₃₀EuN₆NaO₈, elemental analysis can be used to confirm the presence and ratio of carbon, hydrogen, europium, nitrogen, sodium, and oxygen smolecule.comamericanelements.comtcichemicals.comnih.govtcichemicals.comtargetmol.com. This technique is commonly applied in the characterization of newly synthesized metal complexes to ensure they match the expected stoichiometry researchgate.net. By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the molecular formula, the compositional integrity of the ATBTA-Eu³⁺ complex can be verified.

Research Applications of Atbta Eu3+ in Chemical and Biological Sciences

Fluorescent Labeling Strategies in Biochemistry and Molecular Biology

ATBTA-Eu³⁺ serves as a versatile fluorescent labeling reagent, primarily after its conversion to more reactive derivatives. These derivatives can be conjugated to a wide range of biomolecules, enabling their detection and quantification in various assays. The inherent properties of the europium chelate, such as high stability and resistance to photobleaching, contribute to its utility in these applications. nih.gov

Covalent and Non-Covalent Conjugation with Biomolecules

ATBTA-Eu³⁺ itself possesses an amino group that can be chemically modified to create reactive moieties for covalent conjugation. A common strategy involves the conversion of ATBTA-Eu³⁺ to its 4,6-dichloro-1,3,5-triazinyl (DTBTA-Eu³⁺) or succinimidyl (NHS-ATBTA-Eu³⁺) derivatives. nih.gov These derivatives readily react with primary amino groups on biomolecules like proteins and nucleic acids to form stable covalent bonds.

The dichlorotriazinyl group of DTBTA-Eu³⁺, for instance, is highly reactive towards the amino groups of biomolecules. This covalent linkage ensures a stable attachment of the fluorescent label to the target molecule, which is crucial for the reliability of subsequent assays. While covalent conjugation is the predominant method for stable labeling, the principles of non-covalent interactions, such as electrostatic and hydrophobic interactions, are fundamental to the specific binding events that these labeled biomolecules participate in, for example, in immunoassays and DNA hybridization.

Labeling of Proteins (e.g., Streptavidin)

The labeling of proteins with ATBTA-Eu³⁺ derivatives is a well-established application. After conversion to an amine-reactive form like DTBTA-Eu³⁺, the chelate can be efficiently conjugated to proteins. tcichemicals.com Streptavidin, a protein with a high affinity for biotin, is a notable example of a protein labeled with DTBTA-Eu³⁺. This conjugation creates a powerful tool for the detection of biotinylated molecules.

The resulting DTBTA-Eu³⁺-labeled streptavidin can be used in various assays where the highly specific biotin-streptavidin interaction is employed for detection. The strong and stable luminescence of the europium chelate allows for highly sensitive detection of the target biotinylated molecule.

| Property | Value | Significance |

|---|---|---|

| Excitation Maximum (λex) | 335 nm | Allows for excitation in the UV range, minimizing background fluorescence from biological samples. nih.gov |

| Emission Maximum (λem) | 616 nm | Provides a distinct red emission, easily detectable. nih.gov |

| Luminescence Lifetime (τ) | 1.02 ms (B15284909) | Enables time-resolved fluorescence measurements, further reducing background interference. nih.gov |

| Molar Extinction Coefficient | 3.1 x 10⁴ cm⁻¹ M⁻¹ (at 335 nm) | Indicates strong absorption of excitation light, contributing to bright luminescence. nih.gov |

| Luminescence Quantum Yield | 9.1% | Represents the efficiency of converting absorbed light into emitted light. nih.gov |

Labeling of Nucleic Acids and DNA

Similar to proteins, nucleic acids and DNA can be labeled with ATBTA-Eu³⁺ derivatives. nih.gov The reactive forms of the chelate, such as DTBTA-Eu³⁺ and NHS-ATBTA-Eu³⁺, can be conjugated to amino-modified nucleic acids. This labeling is instrumental in the development of probes for DNA and RNA detection.

The high stability of the DTBTA-Eu³⁺ complex in aqueous buffers and its resistance to thermal decomposition and photodegradation make it a robust label for DNA assays. nih.gov These labeled nucleic acid probes can be utilized in a variety of molecular biology techniques that require sensitive detection of specific sequences.

Application in Time-Resolved Fluoroimmunoassays (TR-FIA)

The long luminescence lifetime of the europium ion in the ATBTA-Eu³⁺ chelate is a key feature that makes it highly suitable for time-resolved fluoroimmunoassays (TR-FIA). TR-FIA is a sensitive detection method that utilizes the temporal difference between the short-lived background fluorescence of biological samples and the long-lived emission of the lanthanide label.

In a typical TR-FIA, an antibody or antigen is labeled with a europium chelate like DTBTA-Eu³⁺. After the immunoreaction, a measurement is taken after a short delay, allowing the background fluorescence to decay. This results in a highly sensitive measurement of the target molecule with a very low background signal. The high stability constant of the DTBTA-Eu³⁺ chelate also minimizes variations in fluorescence intensity in different buffer systems, enhancing the reliability of the assay. tcichemicals.com

DNA Hybridization Assays and Single Nucleotide Mutation Detection

Labeled DNA probes are fundamental to DNA hybridization assays, which are used to detect specific DNA or RNA sequences. Probes labeled with ATBTA-Eu³⁺ derivatives offer a sensitive alternative to traditional radioactive or enzymatic labels. The strong luminescence of the europium chelate allows for the detection of low abundance nucleic acid targets.

These assays can be adapted for the detection of single nucleotide polymorphisms (SNPs) or mutations. By designing probes that are highly specific to a particular sequence, it is possible to differentiate between a perfect match and a single-base mismatch. The change in hybridization efficiency can be detected through the luminescent signal of the ATBTA-Eu³⁺ derivative, providing a basis for mutation detection.

Bioimaging and Cellular Probing Applications

Visualization of Cellular Processes

The ability to label specific biomolecules with luminescent probes is fundamental to understanding cellular processes. ATBTA-Eu3+ serves as a valuable fluorescent labeling reagent for this purpose. It can be chemically converted to its derivative, DTBTA-Eu3+, which readily conjugates to proteins and nucleic acids. This labeling strategy enables researchers to visualize the localization and dynamics of these essential macromolecules within cells. The long luminescence lifetime of the Eu3+ ion is particularly advantageous for time-resolved luminescence microscopy (TRLM), a technique that allows for the clear visualization of labeled molecules against the naturally fluorescent background of the cell.

Real-Time Tracking of Biological Molecules

Beyond static imaging, the stable and bright luminescence of ATBTA-Eu3+ labels facilitates the real-time tracking of biological molecules within living cells. By attaching the ATBTA-Eu3+ complex to a protein or nucleic acid of interest, scientists can follow its movement and interactions in real-time. This capability is crucial for studying dynamic cellular processes such as protein trafficking, DNA replication, and signal transduction pathways. The high stability of the complex ensures that the luminescent signal remains robust over extended observation periods, which is essential for tracking slower biological processes.

Intracellular Ion Sensing (e.g., Calcium Ion Indicator)

There is growing interest in the potential of ATBTA-Eu3+ and similar lanthanide complexes to act as intracellular ion sensors. The luminescence of these complexes can be sensitive to the local chemical environment, including the concentration of specific ions. For instance, modifications to the ligand structure of Eu3+ chelates can lead to changes in luminescence intensity upon binding to calcium ions (Ca2+). This opens up the possibility of developing ATBTA-Eu3+-based probes for monitoring intracellular calcium levels, which are critical second messengers in a multitude of cellular signaling pathways. While specific research demonstrating ATBTA-Eu3+ as a definitive intracellular calcium indicator is still emerging, the principle is a promising area of investigation.

Nanoparticle Encapsulation for Enhanced Stability and Delivery (e.g., silica (B1680970) nanoparticles)

To improve the stability and biocompatibility of ATBTA-Eu3+ for in-vivo applications, researchers have explored its encapsulation within nanoparticles. A notable example is the incorporation of ATBTA-Eu3+ into silica nanoparticles. This encapsulation not only protects the luminescent complex from quenching by the aqueous biological environment but also provides a versatile platform for further functionalization, such as attaching targeting molecules to direct the nanoparticles to specific cells or tissues.

In one study, ATBTA-Eu3+ was covalently entrapped within silica nanoparticles to create stable and robust probes for time-resolved luminescence-based immunosensing. mdpi.com This approach demonstrated enhanced stability compared to non-covalently entrapped chelates, preventing leakage of the luminophore and ensuring a consistent signal.

Table 1: Properties of ATBTA-Eu3+ Encapsulated in Silica Nanoparticles

| Property | Description | Reference |

| Encapsulation Method | Covalent entrapment within silica matrix during nanoparticle synthesis. | mdpi.com |

| Luminophore | ATBTA-Eu3+ | mdpi.com |

| Key Advantage | Enhanced stability and prevention of luminophore leakage. | mdpi.com |

| Application | Time-resolved luminescence-based immunosensing. | mdpi.com |

Biosensor Development and Environmental Monitoring

The sensitive luminescence of ATBTA-Eu3+ also positions it as a promising component in the development of biosensors for a variety of analytical applications, including environmental monitoring.

Design of Sensors for Various Analytes based on Luminescence Changes

The core principle behind ATBTA-Eu3+-based biosensors is the modulation of its luminescence in response to the presence of a specific analyte. By designing the molecular environment around the europium complex, it is possible to create sensors where the binding of a target molecule either enhances or quenches the luminescence signal. This "on-off" or "off-on" switching provides a clear and measurable output for the detection and quantification of the analyte. The versatility of this approach allows for the potential development of sensors for a wide range of molecules, from small organic compounds to large biomolecules.

Potential for Pollutant Detection in Environmental Health and Safety

The high sensitivity of luminescence-based detection makes ATBTA-Eu3+ and related compounds attractive for environmental monitoring. While direct applications of ATBTA-Eu3+ for pollutant detection are an area of ongoing research, studies on similar Eu3+-functionalized materials have shown significant promise. For example, Eu3+ functionalized metal-organic frameworks (MOFs) have been successfully employed as fluorescent sensors for the detection of non-steroidal anti-inflammatory drugs (NSAIDs) in water. These sensors exhibit high sensitivity and selectivity, demonstrating the potential of europium-based luminescence for detecting emerging environmental pollutants. The development of ATBTA-Eu3+-based systems for the detection of heavy metals and other environmental toxins is a logical and promising extension of this work.

Based on a comprehensive review of available scientific literature and technical sources, there is no specific information detailing the research applications of the chemical compound “ATBTA-Eu3+” in the fields of materials science and optoelectronic devices as outlined in the requested article structure.

The search results consistently and exclusively identify ATBTA-Eu3+, or Sodium [4'-(4'-Amino-4-biphenylyl)-2,2':6',2''-terpyridine-6,6''-diylbis(methyliminodiacetato)]europate(III), as a fluorescent labeling reagent for use in chemical and biological sciences. tcichemicals.com Its primary documented applications include:

Fluorescent Labeling: It is used for labeling biomolecules such as proteins and nucleic acids for detection and quantification in various biochemical assays. smolecule.com

Biological Imaging: The compound's strong luminescence makes it suitable for imaging applications in cellular biology. smolecule.com

Diagnostic Assays: It can be utilized in diagnostics due to its sensitivity for specific biological targets. smolecule.com

Properties such as a high stability constant and resistance to photo-bleaching are highlighted as advantageous for these biological applications. tcichemicals.com

Creation of luminescent materials for displays and lighting.

Utilization in phosphors for LED technology.

Contribution to photonics and optoelectronics research.

While other europium (Eu3+) complexes and Eu3+-doped materials are extensively researched for these purposes, the specific ligand complex ATBTA-Eu3+ appears to be exclusively applied within the domain of biotechnology. Therefore, it is not possible to generate a scientifically accurate article on ATBTA-Eu3+ that adheres to the requested outline on materials science applications.

Mechanistic Insights into Biological Interactions and In Situ Performance

Molecular Binding Modes of ATBTA-Eu3+ with Target Biomolecules

ATBTA-Eu3+ is utilized as a fluorescent labeling agent, and its mechanism involves binding to target biomolecules. The ATBTA ligand can attach to biomolecules such as proteins or DNA through covalent or non-covalent interactions. nih.gov Specifically, ATBTA-Eu3+ can be readily conjugated to proteins and other biomolecules, often after conversion to a reactive derivative like DTBTA-Eu3+. nih.gov DTBTA-Eu3+ and NHS-ATBTA-Eu3+, which are derivatives of ATBTA-Eu3+, can be conjugated to DNA and proteins. labsolu.ca DTBTA-Eu3+ can be directly labeled to amino groups of biomolecules. nih.gov Coupling of Eu3+-ATBTA to a morpholino oligonucleotide has been achieved via cyanuric chloride.

Influence of the Microenvironment on ATBTA-Eu3+ Luminescence Properties within Biological Systems

The luminescence properties of ATBTA-Eu3+ are sensitive to its surrounding microenvironment within biological systems. Changes in the luminescence properties of ATBTA-Eu3+ can be measured when the labeled biomolecule interacts with its target, enabling the detection and quantification of these interactions. nih.gov Time-resolved luminescence spectroscopy can be employed to study the local environment around the europium ion by utilizing the characteristic decay time of the emitted light. nih.gov ATBTA-Eu3+ has demonstrated stable fluorescence in various aqueous buffers, including Tris, TE, and PBS. nih.gov Eu3+-ATBTA remains photoluminescent in phosphate-buffered saline (PBS). The intensity of electric dipole transitions in lanthanides, such as Eu3+, is particularly sensitive to the nature of the metal ion environment. While luminescence intensity can be influenced by sample characteristics and measurement conditions, the luminescence quenching time is often used as a more reliable parameter as it does not depend on these factors.

Biochemical Stability and Perdurance in Complex Biological Milieus (e.g., Zebrafish Embryos)

A key characteristic of Eu3+-ATBTA is its notable biochemical stability. This stability is evidenced by its perdurance for days in zebrafish embryos. Furthermore, Eu3+-ATBTA has demonstrated the ability to withstand heating up to 95 °C. The complex remains photoluminescent in phosphate-buffered saline (PBS). Structurally related DTBTA-Eu3+ is very stable in aqueous buffers and exhibits high resistance to thermal decomposition, photodegradation, and ozone oxidation. labsolu.ca DTBTA-Eu3+ also shows intensity stability in water over a long period and stability against photo-bleaching. nih.gov However, the reagent can be deactivated by hydrolysis, particularly in alkaline solutions, and temporary storage is recommended at acidic pH (~5) at 0°C. nih.gov

Resistance to Quenching by Biological Components (e.g., dNTPs, ascorbate)

Eu3+-ATBTA exhibits resistance to quenching by certain biological components. Compared to Eu3+-DTPA-cs124-CF3, Eu3+-ATBTA is considerably less sensitive to quenching mediated by dNTPs (deoxyribonucleoside triphosphates) and ascorbate (B8700270). This reduced sensitivity to quenching by electron-rich metabolites like ascorbate and urate may be attributed to the ATBTA ligand's ability to occupy all nine metal-ion coordination sites, potentially providing steric hindrance that blocks collisional quenching. It is known that trivalent lanthanide ions can be efficiently sequestered by nucleoside triphosphates (NTPs and dNTPs). However, certain chelators like DOTA and N2O can bind trivalent lanthanide ions in the presence of millimolar NTPs and dNTPs, whereas others like DTPA and TTHA cannot, highlighting the varying resistance among different lanthanide chelates.

Key Properties of ATBTA-Eu3+ and a Derivative

| Property | ATBTA-Eu3+ | DTBTA-Eu3+ | Source |

| Extinction Coefficient (at 360 nm) | 20,000 M−1 cm−1 | - | |

| Extinction Coefficient (at 335 nm) | - | 3.1 x 104 cm-1 M-1 | labsolu.ca |

| Luminescence Quantum Yield | 9.1% | 9.1% | nih.govlabsolu.ca |

| Luminescence Lifetime | - | 1.02 ms (B15284909) | nih.govlabsolu.ca |

| Excitation Maximum | - | 335 nm | nih.govlabsolu.ca |

| Emission Maximum | - | 616 nm | nih.govlabsolu.ca |

| Stability in Aqueous Buffers | Photoluminescent in PBS | Very stable labsolu.ca, Stable in Tris, TE, PBS nih.gov | nih.govlabsolu.ca |

| Thermal Stability | Withstands heating to 95 °C | Highly resistant to thermal decomposition labsolu.ca | labsolu.ca |

Note: Some spectroscopic data for ATBTA-Eu3+ is reported based on its derivative, DTBTA-Eu3+, as indicated in the sources. nih.gov

Future Research Directions and Emerging Applications of Atbta Eu3+

Development of Novel Bioconjugation Chemistries for Diverse Biological Targets

Current applications of ATBTA-Eu3+ often involve its conversion to reactive derivatives, such as DTBTA-Eu3+, for conjugation to biomolecules, primarily through reaction with amino groups tcichemicals.comtcichemicals.comsemanticscholar.org. DTBTA-Eu3+ is formed by reacting ATBTA-Eu3+ with cyanuric chloride, enabling labeling of proteins and nucleic acids tcichemicals.comsemanticscholar.orgfigshare.com. While effective, the development of novel bioconjugation chemistries is crucial to expand the range of biological targets that can be efficiently labeled with ATBTA-Eu3+.

Future research will likely focus on developing conjugation strategies that are site-specific, highly efficient, and compatible with various functional groups present in biomolecules beyond primary amines. This could involve exploring click chemistry approaches, enzymatic labeling methods, or the design of new reactive linkers that can target specific residues or structures within proteins, carbohydrates, or lipids. Such advancements would enable researchers to precisely label a wider array of biological molecules, facilitating more complex and accurate studies of their localization, interactions, and dynamics within living systems. The presence of an additional amine group on ATBTA-Eu3+ offers a handle for developing these new functionalization strategies semanticscholar.org.

Exploration of ATBTA-Eu3+ in Advanced Multiplexed Imaging Modalities

The long luminescence lifetime and narrow emission bandwidths characteristic of europium chelates like ATBTA-Eu3+ are highly advantageous for multiplexed imaging applications nih.govacs.org. Time-resolved fluorometry allows for the temporal separation of signals from different labels with distinct decay lifetimes, effectively reducing spectral overlap and autofluorescence from biological samples tcichemicals.com. This capability is fundamental for simultaneously detecting multiple targets within a single sample.

Future research will explore the integration of ATBTA-Eu3+ into advanced multiplexed imaging modalities. This includes developing panels of lanthanide chelates with finely tuned luminescence lifetimes and emission wavelengths to enable the simultaneous visualization of numerous biological markers. Combining ATBTA-Eu3+ with other lanthanide probes (e.g., those based on Tb3+ or Sm3+ which have different emission profiles and lifetimes) could allow for sophisticated multi-color, time-gated imaging. nih.govacs.org Furthermore, research may focus on developing imaging probes where the luminescence lifetime or intensity of ATBTA-Eu3+ is sensitive to specific environmental changes or molecular interactions, adding another layer of information to multiplexed experiments. smolecule.com

Integration into Point-of-Care Diagnostic Devices and Miniaturized Sensor Platforms

The stability, brightness, and suitability for time-resolved detection make ATBTA-Eu3+ a compelling candidate for integration into diagnostic devices, particularly point-of-care (POC) platforms and miniaturized sensor systems chemimpex.comcenmed.com. POC devices require robust, sensitive, and rapid detection methods that can be performed outside of a centralized laboratory setting.

Future research will focus on adapting ATBTA-Eu3+-based detection methods for use in these platforms. This could involve incorporating ATBTA-Eu3+ into lateral flow assays, microfluidic devices, or other portable biosensors for the detection of biomarkers, pathogens, or environmental contaminants. epo.org The long luminescence lifetime is particularly beneficial in these applications as it allows for time-gating to eliminate prompt fluorescence from the sample matrix and device components, leading to improved sensitivity and reduced false positives. Research will also address challenges related to reagent stability on the platform, integration with miniaturized optics and detection systems, and the development of user-friendly protocols for sample preparation and analysis.

Theoretical and Computational Modeling for Rational Design of Enhanced Luminescent Probes

Theoretical and computational modeling plays a vital role in understanding the relationship between the structure of luminescent probes and their photophysical properties. While direct computational studies specifically on ATBTA-Eu3+ were not extensively found, modeling has been applied to understand the excited states and energy transfer in related Eu(III) complexes researchgate.net.

Future research should increasingly utilize computational methods to guide the rational design of ATBTA-Eu3+-based probes with enhanced properties. This could involve using quantum mechanical calculations to predict excitation and emission spectra, calculate luminescence quantum yields, and understand energy transfer pathways within the chelate. researchgate.net Molecular dynamics simulations could provide insights into the complex's behavior in different environments and its interactions with biomolecules. Such modeling efforts can help researchers design modified ATBTA ligands or explore different coordination environments for the europium ion to optimize luminescence intensity, lifetime, excitation wavelength, and stability, leading to the development of next-generation probes with tailored characteristics for specific applications.

Investigations into Long-Term Biocompatibility and In Vivo Performance

For ATBTA-Eu3+ to be widely adopted in biological and clinical applications, thorough investigations into its long-term biocompatibility and in vivo performance are essential. While studies on related europium-doped materials like hydroxyapatite (B223615) nanoparticles have shown promising biocompatibility, and Eu3+-ATBTA has demonstrated perdurance in zebrafish embryos for days, comprehensive in vivo data specifically for ATBTA-Eu3+ is needed nih.govresearchgate.netnih.gov.

Future research will focus on conducting rigorous in vivo studies to assess the toxicity, pharmacokinetics, and biodistribution of ATBTA-Eu3+ and its conjugates. This includes evaluating its stability in biological fluids, potential for accumulation in organs, and any long-term effects on cellular function and organismal health. Research will also explore strategies to improve the in vivo performance of ATBTA-Eu3+, such as encapsulation in biocompatible nanoparticles or conjugation to targeting ligands to enhance delivery to specific tissues or cells and minimize off-target effects. semanticscholar.org These investigations are critical for translating ATBTA-Eu3+-based technologies from laboratory research to clinical diagnostics and potentially even therapeutic applications.

Luminescence Properties of DTBTA-Eu3+

Given that ATBTA-Eu3+ is often converted to DTBTA-Eu3+ for labeling purposes and detailed luminescence data is available for the latter, the key photophysical properties of DTBTA-Eu3+ are presented below.

| Property | Value | Citation |

| Excitation Maximum Wavelength | 335 nm | tcichemicals.comacs.org |

| Emission Maximum Wavelength | 616 nm | tcichemicals.comacs.org |

| Luminescence Quantum Yield | 9.1% | tcichemicals.comacs.org |

| Molar Extinction Coefficient | 3.1 × 10⁴ cm⁻¹ M⁻¹ (at 335 nm) | acs.orgnih.gov |

| Luminescence Lifetime | 1.02 ms (B15284909) | tcichemicals.comacs.org |

| Conditional Formation Constant (log K) | 25.0 (at pH 8, for DTBTA-Eu) | acs.orgnih.gov |

Q & A

Q. How to integrate ATBTA-Eu<sup>3+</sup> with microscopy techniques for cellular imaging?

- Protocol :

- Optimize cell permeability using electroporation or nanoparticle encapsulation.

- Validate signal localization with confocal microscopy (λex = 335 nm, emission filter 610–620 nm).

- Counterstain nuclei with DAPI (λem = 450 nm) to avoid spectral overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.